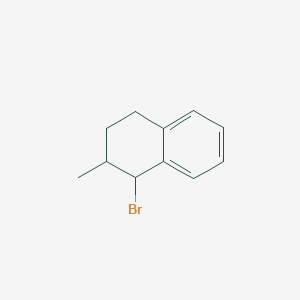
1-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C11H13Br It is a derivative of tetrahydronaphthalene, where a bromine atom is substituted at the first position and a methyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene can be synthesized through the bromination of 2-methyl-1,2,3,4-tetrahydronaphthalene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of the bromine atom, forming 2-methyl-1,2,3,4-tetrahydronaphthalene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: 2-Methyl-1,2,3,4-tetrahydronaphthalenol (when OH- is the nucleophile).
Oxidation: 2-Methyl-1,2,3,4-tetrahydronaphthalenone or 2-methyl-1,2,3,4-tetrahydronaphthalene carboxylic acid.
Reduction: 2-Methyl-1,2,3,4-tetrahydronaphthalene.
Aplicaciones Científicas De Investigación
1-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of brominated organic compounds and their biological activities.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
- 1-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene
- 2-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalene
- 1-Bromo-1,2,3,4-tetrahydronaphthalene
Comparison: this compound is unique due to the specific positioning of the bromine and methyl groups, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different chemical behavior and applications due to these structural differences .
Propiedades
Fórmula molecular |
C11H13Br |
|---|---|
Peso molecular |
225.12 g/mol |
Nombre IUPAC |
1-bromo-2-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H13Br/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-5,8,11H,6-7H2,1H3 |
Clave InChI |
QNVILYFNOJBVHX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=CC=CC=C2C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,2-difluoroethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11755866.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)acetaldehyde](/img/structure/B11755888.png)
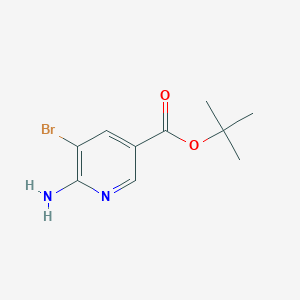
![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)
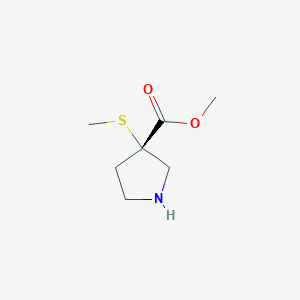
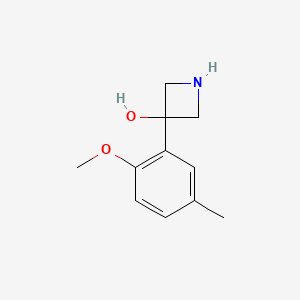
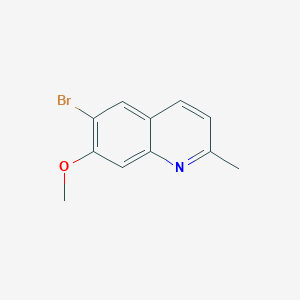
![[5-Fluoro-2-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B11755930.png)

![[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755944.png)

![8-Hydroxy-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11755952.png)

![N-[(1H-indol-5-yl)methylidene]hydroxylamine](/img/structure/B11755961.png)
